Product packaging for 4-(Pyrimidin-4-yloxy)aniline(Cat. No.:CAS No. 417724-74-4)

4-(Pyrimidin-4-yloxy)aniline

Cat. No.: B1324279
CAS No.: 417724-74-4
M. Wt: 187.2 g/mol
InChI Key: RGMQFHNZMUTILR-UHFFFAOYSA-N
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Description

Significance of Pyrimidine-Containing Heterocycles in Medicinal Chemistry

Pyrimidine (B1678525), a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone of medicinal chemistry. ignited.in Its scaffold is a fundamental component of life itself, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are integral to DNA and RNA. ignited.ingsconlinepress.comresearchgate.net This natural prevalence has inspired the development of a vast number of synthetic pyrimidine derivatives with a broad spectrum of pharmacological activities. mdpi.com

The therapeutic relevance of pyrimidine-containing compounds is extensive, covering applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. ignited.ingsconlinepress.com The pyrimidine ring is also found in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). researchgate.net The versatility of the pyrimidine core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of molecules to target specific biological pathways, making it a "privileged scaffold" in drug discovery. mdpi.combohrium.com

Overview of Aniline-Pyrimidine Conjugates as Privileged Scaffolds for Chemical and Biological Investigations

The conjugation of a pyrimidine ring with an aniline (B41778) moiety creates a class of compounds known as aniline-pyrimidines, which have garnered significant interest in chemical and biological research. sci-hub.seresearchgate.net Aniline itself is a common and versatile building block in the pharmaceutical industry. umich.edu When combined, the pyrimidine and aniline components can interact with biological targets through a variety of mechanisms, including hydrogen bonding and pi-pi stacking.

Aniline-pyrimidine derivatives have been investigated for a range of therapeutic applications, notably as anticancer agents with apoptosis-inducing capabilities. sci-hub.senih.gov The development of efficient synthetic methods, such as Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, has allowed for the creation of large libraries of structurally diverse aniline-pyrimidine derivatives. researchgate.net This chemical tractability enables systematic exploration of structure-activity relationships (SAR), facilitating the optimization of drug-like properties and the development of next-generation therapeutics. researchgate.net

Research Context of 4-(Pyrimidin-4-yloxy)aniline as a Core Structural Motif in Molecular Design

Within the broader class of aniline-pyrimidine conjugates, the specific isomer this compound has emerged as a key structural motif. It serves as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules. chemimpex.comchemimpex.com The defining feature of this compound is the ether linkage between the C4 position of the pyrimidine ring and the para-position of the aniline ring.

This particular arrangement is frequently employed in the design of kinase inhibitors. nih.govgoogle.com The pyrimidine and aniline moieties are often designed to anchor the inhibitor within the ATP-binding pocket of a target kinase, forming critical hydrogen bonds with the hinge region of the enzyme. nih.gov As such, this compound and its derivatives are central to the discovery of novel treatments for diseases driven by aberrant kinase activity, particularly in oncology. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B1324279 4-(Pyrimidin-4-yloxy)aniline CAS No. 417724-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrimidin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMQFHNZMUTILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629106
Record name 4-[(Pyrimidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417724-74-4
Record name 4-[(Pyrimidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 4 Pyrimidin 4 Yloxy Aniline

The fundamental properties of 4-(Pyrimidin-4-yloxy)aniline are summarized in the table below.

PropertyValueSource(s)
CAS Number 417724-74-4 bldpharm.com
Molecular Formula C₁₀H₉N₃O bldpharm.com
Molecular Weight 187.20 g/mol bldpharm.com
IUPAC Name This compound bldpharm.com
Physical State Solid (assumed)
Storage Conditions 2-8°C, Sealed in dry, Keep in dark place bldpharm.com

Structural Characterization and Advanced Spectroscopic Analysis of 4 Pyrimidin 4 Yloxy Aniline Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Signal splitting (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents.

For a compound like 4-(Pyrimidin-4-yloxy)aniline, distinct signals would be expected for the protons on the aniline (B41778) ring and the pyrimidine (B1678525) ring. The protons on the aniline ring, typically appearing as doublets due to their coupling, would be influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing pyrimidinyloxy group. The amino group protons would likely appear as a broad singlet. The pyrimidine protons would exhibit chemical shifts and coupling patterns characteristic of the heterocyclic ring system.

While specific data for this compound is not publicly available, analysis of related aniline derivatives provides insight into expected spectral features. rsc.org

Table 1: Representative ¹H NMR Data for Aniline Analogs

CompoundSolventChemical Shifts (δ ppm) and MultiplicitySource
AnilineCDCl₃7.14 (t, 2H), 6.74 (t, 1H), 6.66 (d, 2H), 3.53 (br s, 2H) rsc.org
4-BromoanilineCDCl₃7.23 (d, 2H), 6.55 (d, 2H), 3.65 (br s, 2H) rsc.org
4-MethoxyanilineCDCl₃6.78-6.76 (d, 2H), 6.87-6.85 (d, 2H), 4.27 (s, 2H, NH₂), 3.74 (s, 3H, OCH₃) rsc.org
4-NitroanilineAcetone-d₆8.02 (d, 2H), 6.76 (d, 2H), 5.97 (s, 2H, NH₂) chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in the structure typically gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

In this compound, signals would be expected for the four distinct carbons of the p-substituted aniline ring and the carbons of the pyrimidine ring. The carbon atom attached to the oxygen of the ether linkage (C-O) and the carbon attached to the amino group (C-N) would have characteristic chemical shifts. Quaternary carbons (those without attached protons) are also readily identified.

Table 2: Representative ¹³C NMR Data for Aniline and Pyrimidine Analogs

CompoundSolventChemical Shifts (δ ppm)Source
4-BromoanilineCDCl₃145.4, 131.9, 116.6, 110.1 rsc.org
4-ToluidineCDCl₃143.8, 129.7, 127.6, 115.2, 20.4 rsc.org
N-(pyridin-4-ylmethyl)anilineCDCl₃149.9, 149.1, 147.4, 129.4, 122.2, 118.1, 112.9, 47.1 whiterose.ac.uk

2D NMR experiments are powerful methods for establishing the complete molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduucl.ac.uk In this compound, COSY would be used to confirm the connectivity of protons within the aniline and pyrimidine rings by showing cross-peaks between adjacent protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu Each cross-peak in an HSQC spectrum corresponds to a carbon atom and its attached proton(s), providing unambiguous C-H assignments. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between ¹H and ¹³C nuclei, typically over two to four bonds. columbia.edu This is crucial for connecting molecular fragments and identifying quaternary carbons. For instance, the protons on the pyrimidine ring would show correlations to the ether-linked carbon of the aniline ring, and vice-versa, confirming the ether linkage between the two aromatic systems. youtube.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Confirmation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion StructureDescriptionPredicted m/z
[C₁₀H₉N₃O]⁺Molecular Ion187
[C₆H₆NO]⁺Cleavage of pyrimidine ring108
[C₆H₆N]⁺Loss of pyrimidinyloxy group92
[C₄H₃N₂O]⁺Pyrimidinoxy cation95
[C₄H₂N]⁺Loss of HCN from aniline fragment65

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretching : The primary amine (-NH₂) group would show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. researchgate.net

C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz

C=N and C=C Stretching : The aromatic C=C and pyrimidine C=N bonds would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

N-H Bending : The scissoring vibration of the primary amine usually results in a band around 1600 cm⁻¹. researchgate.net

C-O-C Stretching : The aryl ether linkage would be identified by a strong, characteristic asymmetric stretching band around 1200-1250 cm⁻¹ and a symmetric stretching band near 1000-1050 cm⁻¹.

C-N Stretching : The aromatic amine C-N stretching vibration is typically observed in the 1250-1350 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3500 - 3300
Primary Amine (N-H)Bending (Scissoring)1650 - 1580
Aromatic C-HStretching3100 - 3000
Aryl Ether (C-O-C)Asymmetric Stretching1270 - 1230
Aryl Ether (C-O-C)Symmetric Stretching1075 - 1020
Aromatic C=C / Pyrimidine C=NRing Stretching1650 - 1400
Aromatic C-NStretching1350 - 1250

X-ray Crystallography for Precise Solid-State Molecular Structure Determination of Analogs

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and details of intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not reported, the structure of a close analog, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline , has been determined. nih.gov This analysis reveals crucial structural features that are likely shared across this class of compounds. The structure is stabilized by intermolecular N-H···N hydrogen bonds, which are common in molecules containing both hydrogen bond donors (amine) and acceptors (pyrimidine nitrogens). nih.gov The bond lengths and angles are within normal ranges. nih.gov Such crystallographic data is invaluable for validating structures proposed by other spectroscopic methods and for understanding solid-state packing and intermolecular forces. nih.gov

Table 5: Crystal Data for the Analog 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline

ParameterValueSource
Chemical FormulaC₁₆H₁₄N₄O nih.gov
Molecular Weight278.31 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)8.5800 (17) nih.gov
b (Å)20.360 (4) nih.gov
c (Å)8.0780 (16) nih.gov
β (°)98.29 (3) nih.gov
Volume (ų)1396.4 (5) nih.gov
Z4 nih.gov
Hydrogen BondingN-H···N intermolecular bonds present nih.gov

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Optimized Molecular Conformations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 4-(Pyrimidin-4-yloxy)aniline. scispace.com DFT studies allow for the determination of optimized molecular geometries, electronic properties, and vibrational frequencies. nih.gov While specific DFT studies focusing exclusively on this compound are not extensively detailed in the literature, analyses of its constituent fragments—aniline (B41778) and pyrimidine (B1678525) ethers—provide a clear picture of its expected electronic characteristics.

Structural studies on related anilines are often performed using the B3LYP method with a 6-31(d) basis set to determine electronic properties that could be responsible for antioxidant or other biological profiles. nih.gov For the this compound scaffold, DFT calculations would likely reveal the electron-donating nature of the aniline moiety influencing the electron distribution across the molecule. The pyrimidine ring, a diazine, possesses unique electronic characteristics, including an ability to participate in hydrogen bonding and engage in charge transfer interactions. scbt.com The ether linkage between the two ring systems introduces conformational flexibility, and DFT calculations are crucial for identifying the lowest energy (most stable) conformations. These optimized structures are the foundational starting point for more advanced computational studies, such as molecular docking and 3D-QSAR. acs.orguci.edu

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used to forecast the binding mode of potential drug candidates within the active site of a biological target, such as a protein or enzyme. researchgate.net Derivatives of this compound have been the subject of numerous docking studies to elucidate their mechanism of action as inhibitors of various protein kinases.

Docking simulations have been instrumental in understanding how aniline-pyrimidine-based compounds orient themselves within kinase active sites. researchgate.net Studies on structurally related compounds, such as derivatives of 3-fluoro-4-(pyrrolo[2,1-f] nih.govresearchgate.nettriazin-4-yloxy)aniline and other pyrimidine-based inhibitors, consistently show a conserved binding mode in targets like c-Met, Mer, and VEGFR-2 kinases. researchgate.netnih.govpreprints.org

In a typical predicted binding pose, the pyrimidine ring acts as a "hinge-binder," forming critical hydrogen bonds with the backbone residues of the kinase hinge region. nih.govpreprints.org For example, in simulations with VEGFR-2, the N1 atom of the pyrimidine core is often predicted to interact with the backbone N-H of a key cysteine residue (Cys919). nih.gov The aniline portion of the molecule is typically directed towards the solvent-exposed region or a deeper hydrophobic pocket, where its substituents can form additional interactions that enhance affinity and selectivity. Docking studies on N-4-pyrimidinyl-1H-indazol-4-amines, which share the aminopyrimidine core, also rely on docking to establish the bioactive conformation at the ATP binding site of the target kinase. nih.gov

The stability of the ligand-receptor complex is governed by a network of non-covalent intermolecular interactions. Molecular docking simulations are crucial for identifying these key interactions, which primarily include hydrogen bonds and π-π stacking.

For derivatives of this compound, docking studies have identified several recurring interaction patterns. Hydrogen bonds are frequently observed between the pyrimidine nitrogen atoms and the kinase hinge region. nih.govpreprints.org Furthermore, the aniline N-H group can act as a hydrogen bond donor. In studies of related urea (B33335) derivatives targeting VEGFR-2, the urea linker forms a bidentate hydrogen bond with a glutamate (B1630785) residue (Glu885) and another with an aspartate residue (Asp1046). nih.gov

Target KinaseKey Interacting ResidueInteraction TypeInteracting Moiety of Ligand
VEGFR-2Cys919Hydrogen BondPyrimidine Nitrogen
VEGFR-2Glu885Hydrogen BondUrea Linker (Analog)
VEGFR-2Asp1046Hydrogen BondUrea Linker (Analog)
Mer KinaseLeu593Hydrogen BondAminopyrimidine
Mer KinaseLys619Hydrogen BondAmide Side Chain (Analog)
Mer Kinase-π-π StackingBenzene Ring (Analog)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves the use of statistical methods to correlate the chemical structure of compounds with their biological activity. mdpi.com This technique allows for the creation of predictive models that can estimate the activity of novel compounds and highlight the molecular features that are most important for potency. nih.gov

Both 2D and 3D-QSAR methodologies have been applied to series of compounds structurally related to this compound. nih.govijpbs.net

Multiple Linear Regression (MLR) is a 2D-QSAR technique where a linear equation is developed to correlate biological activity with various calculated molecular descriptors. ijpbs.net For a series of pyrrolopyrimidine derivatives, an MLR-based QSAR model was successfully built using descriptors related to hydrogen bond donors, total energy, and HOMO energy. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that analyze the steric and electrostatic fields surrounding a set of aligned molecules. nih.govimist.ma CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netimist.ma For a large set of c-Met kinase inhibitors including aniline-based scaffolds, a CoMSIA model was developed that demonstrated good predictive power. researchgate.net The best model incorporated steric, electrostatic, hydrophobic, and hydrogen bond donor fields, indicating that all these properties are crucial for inhibitory activity. researchgate.netresearchgate.net Similarly, a CoMFA study on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors yielded a robust model for predicting Lck inhibition. nih.gov

Compound SeriesQSAR MethodTargetr² (Correlation Coefficient)q² or r²cv (Cross-Validation)r²pred (Predictive Power)
N-4-Pyrimidinyl-1H-indazol-4-aminesCoMFALck Kinase0.9830.6030.921
3-Fluoro-4-(...)-aniline DerivativesCoMSIAc-Met Kinase-0.654-
Thiazole DerivativesCoMSIAssSDH0.9570.6140.80
4,6-Diaryl-2-pyrimidinamine DerivativesMLRAnti-Breast Cancer---

The ultimate goal of QSAR is to create a model that can accurately predict the biological activity of new, unsynthesized compounds based on their calculated molecular descriptors. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's topology, geometry, or electronic properties.

In the QSAR models developed for aniline-pyrimidine type structures, a variety of descriptors have been found to be significant. researchgate.netnih.gov For instance, in the MLR model for BTK inhibitors, the number of hydrogen bond donors (NHBD), total energy (ET), and the energy of the highest occupied molecular orbital (EHOMO) were key descriptors. nih.gov In the CoMSIA study on c-Met inhibitors, the model was built upon fields describing steric bulk, electrostatic potential, hydrophobicity, and hydrogen bond donating potential. researchgate.net The analysis also successfully employed 2D descriptors such as those from the GETAWAY (Geometry, Topology, and Atom-Weight Assembly) class and polar surface area (PSA). researchgate.net

These validated QSAR models serve as powerful tools in drug design, enabling researchers to prioritize which novel derivatives of this compound should be synthesized and tested, thereby accelerating the discovery of new therapeutic agents. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of Analog Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscapes and binding dynamics of flexible molecules like this compound and its analogs. These simulations model the atomic motions of a molecule over time, providing deep insights into its behavior in different environments, such as in solution or when bound to a biological target.

Conformational Flexibility and Dihedral Control

Binding Dynamics and Stability in Kinase Active Sites

In the context of drug design, particularly for kinase inhibitors, MD simulations are instrumental in understanding how ligands like the pyrimidine-containing analogs of this compound interact with their protein targets. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the energetic contributions of these interactions.

For example, MD simulations performed on a series of pyrimidine-based inhibitors targeting Janus kinase 3 (JAK3) provided a detailed exploration of the binding interactions. researchgate.net These simulations, often run for hundreds of nanoseconds, can confirm the stability of the docked pose and identify crucial interactions, such as hydrogen bonds with hinge region residues like Leu905, which are critical for the binding of many kinase inhibitors. researchgate.net Similarly, simulations of pyrimidine derivatives targeting FMS-like tyrosine kinase-3 (FLT3) and microtubule affinity-regulating kinase 4 (MARK4) have highlighted the stability of the ligand-protein complexes and the importance of specific hydrophobic and hydrogen-bonding interactions for binding affinity. nih.govfrontiersin.org

Calculation of Binding Free Energies

A significant application of MD simulations is the calculation of binding free energies, which provides a quantitative measure of the affinity of a ligand for its target. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to estimate these energies from the simulation trajectories. researchgate.netnih.gov These calculations can help to differentiate between high- and low-affinity binders and to understand the energetic drivers of binding. For example, MM/PBSA calculations for pyrimidine-based JAK3 inhibitors helped to quantify the binding free energy of a highly active compound in the series. researchgate.net

Insights into Conformational Selection and Induced Fit

MD simulations can also shed light on the mechanistic details of ligand binding, such as whether a ligand binds to a pre-existing conformation of the protein (conformational selection) or if it induces a conformational change upon binding (induced fit). Studies on the binding of the kinase inhibitor imatinib (B729) have used MD simulations to demonstrate that conformational selection governs its binding preferences for different tyrosine kinases. nih.gov The simulations showed that the relative stabilities of the 'DFG-in' (active) and 'DFG-out' (inactive) conformations of the kinases play a crucial role in inhibitor specificity. nih.gov This type of analysis is vital for designing inhibitors that can selectively target specific kinase conformations.

The table below summarizes findings from MD simulation studies on analog systems, illustrating the types of insights that can be gained.

Target KinaseAnalog System/ScaffoldKey Findings from MD SimulationsInteracting ResiduesReference
FLT3N-phenylpyrimidine-4-amine derivativesProvided information on stability and binding affinity; suggested lower binding affinity for a gatekeeper mutant.K644, C694, F691, E692, N701, D829, F830 nih.gov
MARK44,6-Disubstituted pyrimidine derivativesSupported docking results, showing that ligand binding stabilizes the target protein.Not specified frontiersin.org
JAK3Pyrimidine-based inhibitorsExplored binding interactions and stability of the docked complex over 100 ns.Lys830, Val836, Ala853, Leu905, Cys909, Asn954, Leu956, Ala966 researchgate.net
Abl/SrcImatinib (a phenyl-aminopyrimidine derivative)Showed that conformational selection governs binding preference, based on the stability of the DFG-out conformation.Not specified nih.gov

Structure Activity Relationship Sar Studies of 4 Pyrimidin 4 Yloxy Aniline Analogs

The core structure of 4-(pyrimidin-4-yloxy)aniline offers multiple points for chemical modification, each influencing the compound's interaction with its biological target. SAR studies have systematically explored substitutions on the pyrimidine (B1678525) ring, the aniline (B41778) moiety, and the interconnecting ether linkage to delineate the roles of electronic and steric properties in determining biological potency.

Impact of Substituent Modifications on the Pyrimidine Ring System

The pyrimidine ring is a key component for activity, and its substitution pattern significantly modulates the inhibitory potential of the analogs. The placement of various functional groups on this ring can alter its electronic properties and steric profile, thereby affecting its binding affinity to target enzymes.

The electronic nature of substituents on the pyrimidine ring plays a crucial role in the activity of these compounds. Studies on related heterocyclic systems like 4-anilinoquinazolines have shown that the quinazoline (B50416) moiety is essential for activity, and its potency is greatly modulated by substituents. Specifically, electron-donating groups on this ring system are favored for enhanced inhibitory action. This principle is often transferable to pyrimidine systems, where the activation of the ring by groups with a positive mesomeric effect can be crucial for certain biological interactions. For instance, in the development of dihydroorotate (B8406146) dehydrogenase inhibitors, the pyrimidine ring's electronic configuration was found to be a key determinant of inhibitory strength.

Steric hindrance and the size of substituents on the pyrimidine ring are critical factors that influence how the molecule fits into the binding pocket of a target protein. Docking studies of c-Met kinase inhibitors have demonstrated that the orientation and conformation of the inhibitor are highly dependent on these steric interactions. For example, research on dihydroorotate dehydrogenase inhibitors using various 5-substituted pyrimidine derivatives revealed a steric limitation at this position, with a methyl group being the largest tolerated substitution. This suggests that a negatively charged enzyme substituent may be located near the 5-position of the pyrimidine ring, creating a confined space. The placement of bulky groups can lead to unfavorable interactions, diminishing the compound's inhibitory activity.

Influence of the Aniline Moiety and Linker Region Substitutions

The relative positioning of substituents on the aniline ring can lead to significant differences in biological activity. For example, in the study of 4-anilinoquinazolines as EGFR inhibitors, the most effective compounds featured small, lipophilic groups specifically at the 3-position of the aniline ring. The synthesis of related compounds like 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline highlights the exploration of different substitution patterns on the aniline ring to optimize activity. Docking studies have also shown that the positioning of groups on a phenoxy moiety can determine whether they favorably or unfavorably occupy specific zones within the enzyme's binding site.

Direct modification of the aniline's amino group or its ring positions has been a fruitful strategy for optimization. Synthesizing derivatives by substituting the aniline nitrogen can lead to compounds with altered properties. For instance, creating amide derivatives at this position is a common strategy. Furthermore, adding substituents to the aniline ring itself is a key tactic. The introduction of a fluorine atom, as seen in compounds like 3-fluoro-4-(pyrrolo[2,1-f]triazin-4-yloxy)aniline, is a recurring theme in kinase inhibitor design. In the development of Mer/c-Met kinase inhibitors, incorporating various substituted anilines was pivotal, with compounds 14a and 14b showing potent inhibitory activities with IC50 values of 8.1 nM and 9.6 nM, respectively.

Heterocyclic Ring Substitutions and Fused Pyrimidine Systems

Pyrazolo-Pyrimidines as Related Scaffold Systems

Pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines represent important classes of fused heterocyclic systems that are structurally related to the this compound scaffold. nih.govacs.org Their structural resemblance to purines makes them prime candidates for biological investigation, particularly as kinase inhibitors. nih.govacs.org

Pyrazolo[3,4-d]pyrimidines:

This scaffold has been extensively studied, leading to the development of potent inhibitors for various kinases, including c-Src and Abl. unisi.it The initial discovery of their adenosine (B11128) antagonistic properties paved the way for exploring their potential in treating a range of diseases. nih.gov The antitumor activity of these compounds is often linked to their ability to inhibit tyrosine or serine/threonine kinases. acs.org SAR studies have revealed that substitutions at different positions of the pyrazolo[3,4-d]pyrimidine core can modulate their inhibitory activity and selectivity. unisi.itresearchgate.net For instance, the development of novel derivatives has led to promising anticancer agents for conditions like Chronic Myeloid Leukemia (CML) and hepatocellular carcinoma. unisi.it

Key findings from SAR studies of pyrazolo[3,4-d]pyrimidine derivatives include:

Substitution at N1: The nature of the substituent at the N1 position of the pyrazole (B372694) ring significantly impacts kinase inhibitory activity.

Modifications at C3 and C4: Alterations at these positions have been crucial in optimizing potency and selectivity against specific kinase targets. unisi.it

Hybridization Strategies: Merging the pyrazolo[3,4-d]pyrimidine scaffold with pharmacophores from approved tyrosine kinase inhibitors has yielded potent multi-kinase inhibitors. unisi.it

Pyrazolo[1,5-a]pyrimidines:

These fused heterocycles are also recognized as privileged structures in drug discovery due to their structural diversity and ability to inhibit a variety of kinases. researchgate.netbenthamdirect.com They have been investigated as inhibitors of targets such as B-Raf, KDR, Lck, and Src kinases. researchgate.netbenthamdirect.com The planar and rigid nature of the pyrazolo[1,5-a]pyrimidine (B1248293) system allows for specific interactions within the ATP-binding pocket of kinases. nih.gov SAR studies have been instrumental in identifying lead compounds for various disease targets. nih.gov

Thienopyrimidine Derivatives (e.g., 4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline)

Thienopyrimidines, which consist of a thiophene (B33073) ring fused to a pyrimidine ring, are another class of compounds structurally analogous to purines. nih.govresearchgate.net This structural similarity has spurred extensive research into their biological activities, including their potential as kinase inhibitors and anticancer agents. nih.govresearchgate.netresearchgate.net The thieno[3,2-d]pyrimidine (B1254671) isomer, in particular, has served as a valuable scaffold in the development of therapeutic agents. benthamdirect.com

SAR studies on thienopyrimidine derivatives have provided several key insights:

Inhibition of VEGFR-2: Novel 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas have been synthesized and identified as potent inhibitors of VEGFR-2 kinase. nih.gov Molecular modeling studies have helped to rationalize the inhibition of the VEGFR-2 tyrosine kinase domain by these compounds. nih.gov

Substitutions on the Scaffold: The nature and position of substituents on the thienopyrimidine core are critical for activity. For example, in a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, a 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl) substitution resulted in a highly potent inhibitor of ROCK I and ROCK II. nih.gov

Selectivity: Efforts have been made to enhance the selectivity of thienopyrimidine-based inhibitors. For instance, modifications have been successfully made to diminish the EGFR activity that was present in an initial lead series of VEGFR-2 inhibitors. nih.gov

Below is a table summarizing the activity of selected thienopyrimidine derivatives:

Compound IDTarget KinaseIC50 (µM)Reference
8k ROCK I0.004 nih.gov
8k ROCK II0.001 nih.gov

Pyrido-Pyrimidines as Related Scaffold Systems

Pyrido[2,3-d]pyrimidines, formed by the fusion of a pyridine (B92270) and a pyrimidine ring, are another important class of heterocyclic compounds that have been extensively investigated as kinase inhibitors. nih.govresearchgate.net Their structural similarity to the nitrogenous bases in DNA and RNA makes them attractive scaffolds for targeting ATP-binding sites in kinases. researchgate.netnih.gov

SAR studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have yielded significant findings:

Broad-Spectrum and Selective Inhibition: An initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was found to be a broad-spectrum tyrosine kinase inhibitor, active against PDGFr, FGFr, EGFr, and c-src kinases. acs.orgnih.gov Subsequent modifications led to analogs with improved potency and selectivity. For example, replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety resulted in a highly selective FGFr tyrosine kinase inhibitor. acs.orgnih.gov

Influence of Substituents: The presence of a carbonyl group at the C-2 position of the pyrido[2,3-d]pyrimidine scaffold has been associated with maximum anticancer activity in some series. nih.gov The nature of substituents at various positions can significantly impact potency and bioavailability. For instance, introducing a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound enhanced its potency and bioavailability. acs.orgnih.gov

Irreversible Inhibition: 4-Anilinopyrido[3,4-d]pyrimidine-6-acrylamides have been developed as potent and irreversible pan-erbB tyrosine kinase inactivators. nih.gov

The following table presents data for selected pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors:

Compound IDTarget KinaseIC50 (µM)Reference
4b (PD-089828) PDGFr1.11 acs.orgnih.gov
4b (PD-089828) FGFr0.13 acs.orgnih.gov
4b (PD-089828) EGFr0.45 acs.orgnih.gov
4b (PD-089828) c-src0.22 acs.orgnih.gov
4e FGFr0.060 acs.orgnih.gov
4e PDGFr, EGFr, c-src, InsR>50 acs.orgnih.gov
6c PDGF-stimulated VSM cell proliferation0.3 acs.orgnih.gov

Rational Design Principles for the Development of Optimized Analogues

The development of optimized analogues of this compound and related heterocyclic scaffolds is guided by rational design principles aimed at enhancing potency, selectivity, and drug-like properties. nih.gov This process often involves a combination of computational modeling, SAR studies, and fragment-based approaches.

A key strategy is the hybridization of pharmacophores. For instance, incorporating features of known kinase hinge binders with pharmacophores that bind to other protein domains, such as the acetylated lysine (B10760008) binding pocket of BET proteins, can lead to the development of dual inhibitors. nih.gov This approach has been successfully used to generate potent inhibitors of both CDK9 and BET proteins from a 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one core structure. nih.gov

Another important principle is the optimization of the scaffold itself. For example, in the 4-anilinoquinazoline (B1210976) series, it was found that the quinazoline moiety is essential for activity, and electron-donating groups on this ring system enhance potency. nih.gov The anilino side chain is preferably substituted at the 3-position with small, lipophilic groups. nih.gov

Fragment-based lead discovery has also proven to be a powerful tool. This approach starts with the identification of small, low-affinity fragments that bind to the target protein. These fragments are then grown or linked together to create more potent and selective lead compounds. This strategy was employed to develop potent and selective inhibitors of MAP4K4 from a pyridopyrimidine series.

The optimization process also focuses on improving pharmacokinetic properties. This can involve modifications to increase solubility, metabolic stability, and cell permeability, while minimizing off-target toxicity. For example, in the development of irreversible inhibitors, careful selection of the Michael acceptor unit and the appended functional groups is crucial to balance reactivity and solubility. nih.gov

The iterative cycle of design, synthesis, and biological evaluation, informed by SAR and computational insights, is central to the rational development of optimized kinase inhibitors based on the this compound scaffold and its bioisosteres.

Protein Kinase Inhibition Profile

Derivatives based on the this compound structure have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, particularly cancer. These analogs have shown inhibitory activity against both receptor tyrosine kinases and serine/threonine kinases.

Inhibition of Receptor Tyrosine Kinases (RTKs) (e.g., Mer, c-Met, VEGFR-2, FLT3)

Analogs of this compound have demonstrated significant potential as inhibitors of several receptor tyrosine kinases (RTKs) that play pivotal roles in cancer cell growth, survival, and angiogenesis.

Mer and c-Met Inhibition: A series of 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of both Mer and c-Met kinases. nih.govpreprints.org Mer kinase, a member of the TAM (Tyro3-Axl-Mer) family, is involved in immune regulation and apoptosis resistance, while c-Met is the receptor for hepatocyte growth factor (HGF) and plays a role in tumor metastasis. preprints.orgpreprints.org The dual inhibition of these two kinases is a promising strategy for cancer therapy.

In one study, the introduction of various 2-substituted anilines led to compounds with potent inhibitory activities. nih.gov For instance, certain derivatives displayed strong inhibition of Mer kinase with IC50 values as low as 8.1 nM and 9.6 nM. nih.gov Further optimization led to the development of compound 18c , which exhibited robust dual inhibitory activity against both Mer (IC50 = 18.5 ± 2.3 nM) and c-Met (IC50 = 33.6 ± 4.3 nM). nih.gov Another study identified compound 17c as a potent dual inhibitor with an IC50 of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met. preprints.org

CompoundMer IC50 (nM)c-Met IC50 (nM)Source
14a 8.1144.0 nih.gov
14b 9.6>1000 nih.gov
18c 18.5 ± 2.333.6 ± 4.3 nih.gov
17c 6.4 ± 1.826.1 ± 7.7 preprints.org
17a 26.2 ± 7.1- preprints.org
17b 12.1 ± 1.3- preprints.org
17f 5.5 ± 0.8- preprints.org

VEGFR-2 Inhibition: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Novel 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas, which are analogs of the core structure, were synthesized and evaluated for VEGFR-2 inhibition. Several of these compounds demonstrated potent inhibition of VEGFR-2 with IC50 values in the nanomolar range. nih.gov Specifically, compounds 2a , 2b , and 2c were the most potent, with IC50 values between 150–199 nM. nih.gov These compounds also significantly inhibited the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs). nih.gov Additionally, some 2,4-disubstituted pyrimidine derivatives have been reported as dual inhibitors of c-Met and VEGFR-2. researchgate.net

CompoundVEGFR-2 IC50 (nM)Source
2a 150-199 nih.gov
2b 150-199 nih.gov
2c 150-199 nih.gov

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is another RTK, and its internal tandem duplication (ITD) mutations are commonly found in acute myeloid leukemia (AML). mdpi.com A derivative, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) , was identified as a potent and selective inhibitor of the FLT3-ITD mutant. mdpi.com This compound showed specific anti-leukemic activity against AML cell lines harboring the FLT3-ITD mutation. Besides FLT3, it also showed inhibitory activity against other kinases such as PDGFRβ, HPK1, and CSF1R. mdpi.com

Inhibition of Serine/Threonine Kinases (e.g., Aurora Kinase, Polo-like Kinase, CDK2)

The this compound scaffold has also been utilized to develop inhibitors of serine/threonine kinases, which are critical for cell cycle regulation.

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is linked to various cancers. mdpi.comscience.gov A "cut and glue" strategy applied to a known kinase inhibitor scaffold led to the creation of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones . These compounds were found to be dual inhibitors of Aurora A and VEGF receptor kinases. mdpi.com The lead compound 2a from this series inhibited Aurora A with an IC50 value in the low micromolar range. mdpi.com Crystal structures confirmed the binding mode of these inhibitors in the ATP-binding pocket of Aurora A. mdpi.com Other pyrimidine-based structures, such as N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, have also been identified as potent inhibitors of Aurora A and B kinases. acs.org

Polo-like Kinase (PLK) Inhibition: Polo-like kinases (PLKs), particularly PLK1, are crucial for mitotic progression, and their inhibition can lead to mitotic catastrophe in cancer cells. nih.govmdpi.com The pyrimidine scaffold is a common feature in many PLK inhibitors. mdpi.com For example, 6-arylsulfonyl pyridopyrimidinones have been developed as a novel chemotype that induces apoptosis in tumor cells, with the lead compound 7ao being a highly specific inhibitor of PLK2. nih.gov Studies have also shown that co-inhibition of PLK1 and Aurora kinases can synergistically promote mitotic catastrophe, highlighting the potential of targeting both kinase families simultaneously. nih.gov

CDK2 Inhibition: Cyclin-dependent kinases (CDKs), such as CDK2, are fundamental to cell cycle progression. While direct inhibition of CDK2 by this compound analogs is less documented, related pyrimidine structures have shown activity. For instance, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been modeled as CDK inhibitors. acs.org Furthermore, some pyrimidine-based FLT3 inhibitors have been shown to also inhibit CDK4, which can indirectly affect the CDK2 pathway through the inhibition of downstream factors like RB phosphorylation. mdpi.com

Analysis of ATP-Competitive Inhibition Mechanisms

The majority of kinase inhibitors derived from the pyrimidine scaffold, including those targeting RTKs and serine/threonine kinases, function through an ATP-competitive mechanism. mdpi.comacs.org The ATP-binding pocket is a highly conserved region among kinases, but subtle differences in its structure allow for the development of selective inhibitors. acs.org

These inhibitors typically possess an adenine-like heterocyclic scaffold, such as pyrimidine, which can form key hydrogen bonds with the amino acid residues in the "hinge" region of the kinase's ATP-binding site. mdpi.com This interaction mimics the binding of the adenine (B156593) part of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the phosphorylation of target proteins. The development of both Type I inhibitors, which bind to the active conformation of the kinase, and Type II inhibitors, which bind to the inactive conformation, has been a successful strategy. acs.org The specificity and potency of these inhibitors are further enhanced by substituents on the pyrimidine core that interact with other regions of the ATP-binding cleft, such as the ribose pocket and other hydrophobic areas. researchgate.net

Enzyme Inhibition Beyond Kinases (where applicable for pyrimidine-aniline derivatives)

The versatility of the pyrimidine-aniline chemical framework extends to the inhibition of enzymes other than kinases, demonstrating its broad applicability in drug discovery.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for regulating glucose homeostasis. pnrjournal.comjetir.org Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes mellitus. chemmethod.commdpi.com The pyrimidine ring is a key structural feature in several reported DPP-IV inhibitors. pnrjournal.commdpi.com For example, the approved drug Alogliptin contains a pyrimidinone core. mdpi.com Numerous studies have explored various pyrimidine derivatives, including thiazolo[5,4-d]pyrimidines and pyrimidinediones, which have shown potent in vitro DPP-IV inhibitory activity, often with IC50 values in the low nanomolar range. pnrjournal.comjetir.org Computational studies on substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives have also suggested their high potential to inhibit the DPP-IV enzyme. chemmethod.comchemmethod.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govacs.org Inhibition of this enzyme is a target for modulating various physiological processes. Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides led to the identification of potent NAPE-PLD inhibitors. nih.govacs.org A high-throughput screening initially identified a pyrimidine-4-carboxamide (B1289416) hit, which was subsequently optimized. acs.org This optimization, involving conformational restriction and substitution modifications, resulted in LEI-401 , a nanomolar potent inhibitor of NAPE-PLD with a Ki of 27 nM. acs.org Other pyrimidine derivatives have also shown inhibitory activity, with potency increasing from pyrazole to pyridazine (B1198779) and then to pyrimidine-containing analogs. nih.gov

Cellular Pathway Modulation by this compound Analogs

Analogs of this compound have been shown to modulate several critical cellular pathways implicated in cancer progression and other diseases. These compounds can trigger programmed cell death, inhibit cellular movement and the formation of new blood vessels, and influence cellular defense mechanisms against oxidative stress.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several derivatives based on the anilino-pyrimidine scaffold have demonstrated the ability to trigger this process in cancer cells. For instance, a 2-substituted aniline pyrimidine derivative, compound 17c , was shown to effectively induce apoptosis in HCT116 colon cancer cells. preprints.org A TUNEL assay, which detects DNA fragmentation characteristic of late-stage apoptosis, revealed that compound 17c increased the number of apoptotic cells in a dose-dependent manner, with an ED50 value of 2.036 µM. preprints.org

Similarly, other related heterocyclic systems incorporating pyrimidine moieties have been developed as apoptosis-inducing agents. nih.gov Studies on 4-azaaryl-N-phenylpyrimidin-2-amine derivatives showed they could inhibit the FLT3 kinase and its downstream signaling pathways, leading to the induction of apoptosis in acute myeloid leukemia (AML) cells. mdpi.comresearchgate.net Likewise, certain pyrido-dipyrimidines induce apoptosis in the HL-60 cell line, associated with an upregulation of p53 and TNFα. mdpi.com The development of compounds that can selectively trigger the apoptotic pathway in tumor cells remains a significant goal in cancer therapy. nih.gov

Table 1: Apoptosis Induction by Pyrimidine Analog 17c in HCT116 Cells

Compound Cell Line Assay Result Citation
17c HCT116 TUNEL Assay ED50 = 2.036 µM preprints.org

The ability of cancer cells to migrate is fundamental to metastasis. Analogs of this compound have been investigated for their potential to inhibit this process. In one study, compound 18c , a 2-substituted aniline pyrimidine derivative, significantly inhibited the migration of HCT116 cancer cells in a transwell migration assay. mdpi.com This effect was observed in a dose-dependent manner, highlighting the compound's potential to interfere with metastatic processes. preprints.orgmdpi.com The inhibition of cell migration is a crucial therapeutic strategy, and bone marrow tyrosine kinase (BMX), which is involved in epithelial and endothelial cell migration, has been identified as a potential target for pyrimidine-based inhibitors to prevent cancer cell metastasis. google.com

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and survival. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Disrupting the VEGFR-2 signaling pathway is a proven strategy in cancer treatment. google.com

Novel 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas, which are analogs of this compound, have been synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. nih.gov Several of these compounds demonstrated significant inhibition of VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations as low as 0.5–1 µM, without affecting cell viability. nih.gov Western blot analysis confirmed that these compounds significantly inhibit the phosphorylation, and thus the activation, of the VEGFR-2 receptor. nih.gov Specifically, compounds 2a, 2b, and 2c showed potent enzymatic inhibition of VEGFR-2. nih.gov Further studies on N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines also identified potent and selective VEGFR-2 inhibitors. nih.gov

Table 2: VEGFR-2 Enzymatic Inhibition by Thieno[3,2-d]pyrimidine Analogs

Compound VEGFR-2 IC50 (nM) Citation
2a 199 nih.gov
2b 188 nih.gov
2c 150 nih.gov

The transcription factor Nrf2 (nuclear factor-erythroid 2-related factor-2) is a master regulator of cellular antioxidant responses. nih.govresearchgate.net Activation of the Nrf2 pathway can induce neuroprotective and anti-inflammatory effects. nih.govnih.gov While not direct analogs of this compound, research on structurally related pyrazolo[3,4-d]pyrimidine derivatives has shown their ability to activate this protective pathway. nih.govresearchgate.net

A novel, non-electrophilic pyrazolo[3,4-d]pyrimidine derivative, KKC080106 , was found to activate Nrf2 signaling by increasing cellular levels of Nrf2 and promoting its accumulation in the nucleus. nih.govresearchgate.net This activation leads to an increased expression of Nrf2-dependent genes that code for antioxidant and neuroprotective enzymes. nih.gov The ability of certain nitrogen heterocyclic compounds to activate the NRF2/ARE signaling pathway underscores their therapeutic potential in oxidative stress-mediated diseases. researchgate.netdntb.gov.uaresearchgate.net

Investigation of Target Selectivity and Potential Off-Target Interactions

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to maximize efficacy and minimize side effects. nih.gov The anilinopyrimidine scaffold is a common feature in many kinase inhibitors, and its derivatives have been extensively studied for target selectivity. nih.gov

Screening of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives against a panel of kinases revealed that these compounds could selectively target certain members of the class III receptor tyrosine kinase family, such as KIT and PDGFRβ. nih.gov For example, compound 19 was identified as a selective dual KIT/PDGFRβ inhibitor. nih.gov Structural modifications can significantly alter this selectivity. Truncating a side chain on an aminopyrimidine scaffold, for instance, reduced the number of off-target kinase hits from 24 to 16 in one screening panel. osti.gov

Similarly, N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, such as compounds 8, 10, and 14 , were found to be potent and selective VEGFR-2 inhibitors, showing no significant inhibitory activity against other evaluated receptor tyrosine kinases. nih.gov In another example, the phthalazine-based aminopyrimidine 14b showed high selectivity for Aurora kinases, with over 58-fold selectivity against a panel of 19 other kinases. acs.org These studies demonstrate that while the pyrimidine core is a versatile scaffold for kinase inhibition, careful modification of its substituents is crucial for achieving the desired target selectivity and avoiding potential off-target interactions. nih.govnih.govacs.org

Summary of Biological Activities

General Synthetic Approaches for Pyrimidine-Aniline Linkages

The construction of the pyrimidine-aniline scaffold can be achieved through several established synthetic pathways. These methods focus on either forming the ether bond onto a pre-existing pyrimidine (B1678525) ring or constructing the pyrimidine ring system with the aniline (B41778) fragment already incorporated or ready to be attached.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in pyrimidine chemistry. bhu.ac.in The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. bhu.ac.inyoutube.com This reactivity is enhanced by the presence of the two ring nitrogen atoms, which can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. stackexchange.com Leaving groups, such as halogens (e.g., chlorine), are readily displaced by nucleophiles like the phenoxide ion generated from 4-aminophenol (B1666318).

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. stackexchange.com Research indicates that for nucleophilic substitution on pyrimidines, the C4 and C6 positions are generally more reactive than the C2 position. stackexchange.comstackexchange.com This preference is attributed to the greater stabilization of the anionic intermediate when the attack occurs at the C4 position. stackexchange.comstackexchange.com Chlorinated pyrimidines, often prepared from the corresponding pyrimidones (pyrimidinones) using reagents like phosphorus oxychloride, serve as common precursors for these substitution reactions. bhu.ac.in A study on the synthesis of 2-aryloxypyrimidine derivatives demonstrated a tandem sequence involving reductive amination followed by an intermolecular SNAr reaction, highlighting the utility of this approach. nih.gov

The fundamental structure of the pyrimidine ring is typically assembled through condensation reactions. bhu.ac.inslideshare.net One of the most classical methods is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, with an amidine. slideshare.net Another widely used approach is the reaction of malonic esters or their derivatives with urea (B33335) or thiourea (B124793) in the presence of a base, which leads to the formation of barbituric acid or its analogs, key intermediates that can be further modified to yield functionalized pyrimidines. slideshare.net

More contemporary methods have expanded the scope of pyrimidine synthesis. For example, various pyrimidine derivatives can be synthesized in a single step from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride. organic-chemistry.org Another approach involves the three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide under metal-free conditions. organic-chemistry.org These condensation strategies are vital for creating the pyrimidine core, which can then be functionalized, for instance, by halogenation, to prepare it for subsequent coupling with the aniline moiety via nucleophilic substitution.

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrimidine derivatives are no exception. mdpi.com Catalysts based on palladium, copper, and other metals are widely used to form carbon-carbon and carbon-heteroatom bonds. eie.gr For the synthesis of aryl ethers, copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are particularly relevant. organic-chemistry.orgmdpi.com These methods allow for the coupling of aryl halides with alcohols or amines under conditions that are often milder than traditional SNAr reactions. google.com

The Buchwald-Hartwig cross-coupling reaction, for example, is a powerful tool for forming C-N bonds and has been used to synthesize N-arylaminopyrimidines. mdpi.com Similarly, copper-catalyzed methods, often improved by the use of specific ligands like N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline, facilitate the formation of the aryl ether (C-O) bond between a pyrimidine and a phenol. organic-chemistry.org These catalytic systems are valuable not only for creating the primary pyrimidine-aniline linkage but also for introducing a wide array of other functional groups onto the scaffold, enabling the synthesis of diverse chemical libraries. thieme-connect.comnih.gov

Specific Synthetic Routes for this compound Analogs

The synthesis of specific analogs, such as those based on a thieno[3,2-d]pyrimidine (B1254671) core, provides concrete examples of the application of general synthetic principles.

A direct and high-yielding route to 4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline involves the regioselective nucleophilic displacement of a chlorine atom from 4-chlorothieno[3,2-d]pyrimidine (B95853) using 4-aminophenol. nih.govuminho.ptipb.pt In a typical procedure, the reaction is carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃) at elevated temperatures. nih.gov

The reaction proceeds as follows: 4-chlorothieno[3,2-d]pyrimidine is heated with equimolar amounts of 4-aminophenol and an excess of potassium carbonate in DMF. nih.gov The base facilitates the deprotonation of the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide ion, which then attacks the C4 position of the thienopyrimidine ring, displacing the chloride ion. This one-step synthesis has been reported to produce the desired aniline product in high yields, typically over 90%. nih.gov

Table 1: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yloxy)aniline Analogs nih.gov

Starting PyrimidineProductYieldMelting Point (°C)
4-Chlorothieno[3,2-d]pyrimidine4-(Thieno[3,2-d]pyrimidin-4-yloxy)aniline91%115.8–116.5
4-Chloro-7-methylthieno[3,2-d]pyrimidine4-(7-Methylthieno[3,2-d]pyrimidin-4-yloxy)aniline92%167.8–168.6

This strategy has been successfully applied to synthesize a series of related analogs, demonstrating its robustness. nih.gov For instance, reacting 4-aminophenol with 2,4-dichloropyrimidine (B19661) can yield N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl) derivatives, which can be further functionalized. mdpi.com

The efficiency of synthesizing this compound analogs is highly dependent on the reaction conditions. acs.org Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. In the synthesis of 2-aryloxypyrimidine derivatives via a tandem SNAr sequence, various solvents were screened. nih.gov Dioxane was found to give the best yield (82%), followed by tetrahydrofuran (B95107) (THF) (75%), while solvents like acetonitrile (B52724) (MeCN) and dichloromethane (B109758) resulted in lower yields. nih.gov For the amination of chloropyrrolopyrimidines, a related reaction, water was found to be a superior solvent compared to several alcohols and DMF, demonstrating the potential for greener synthetic routes. nih.govacs.org

Base and Temperature: The base plays a crucial role in deprotonating the nucleophile. In the SNAr reaction between 4-chlorothieno[3,2-d]pyrimidine and 4-aminophenol, potassium carbonate is an effective base. nih.gov The temperature is also critical; the aforementioned reaction was conducted at 140°C in DMF, which was an improvement over a previous method that required heating in diphenyl ether at 180°C. nih.gov In some cases, acid catalysis is employed, particularly in aqueous media, although the amount of acid must be carefully controlled to minimize competing hydrolysis of the starting material. acs.orgpreprints.org

The following table summarizes the optimization of solvent for a related tandem reductive amination/SNAr reaction. nih.gov

Table 2: Effect of Solvent on a Tandem Reductive Amination/SNAr Reaction nih.gov

EntrySolventYield (%)
1Methanol78
2Ethanol (B145695)80
3Dioxane82
4THF75
5MeCN62
6Toluene60
7Dichloromethane50

Through careful optimization of these parameters, chemists can maximize the yield and purity of the desired this compound analogs, making the synthetic routes more efficient and scalable. acs.org

Advanced Synthetic Strategies for Pyrimidine Core Diversification

Recent advancements in synthetic organic chemistry have led to the development of sophisticated strategies that allow for the modification and transformation of the pyrimidine ring. These methods offer powerful tools for generating diverse molecular architectures from common pyrimidine precursors.

A novel and powerful strategy for diversifying the pyrimidine core involves a deconstruction–reconstruction approach. researchgate.netnih.gov This method allows for the conversion of pyrimidine-containing compounds into a variety of other nitrogen-containing heteroaromatics, such as pyridines and azoles. researchgate.netdigitellinc.com The key to this strategy is the transformation of the pyrimidine into a more reactive intermediate that can be subsequently rebuilt into a new heterocyclic system.

The process begins with the conversion of a pyrimidine into its corresponding N-arylpyrimidinium salt. This activation step facilitates the cleavage of the pyrimidine ring, yielding a three-carbon iminoenamine building block. researchgate.netnih.gov This versatile intermediate can then participate in various heterocycle-forming reactions, effectively "reconstructing" a new ring system from the fragments of the original pyrimidine. researchgate.net This deconstruction-reconstruction sequence enables the generation of analogues that would be challenging to access through traditional de novo synthesis. nih.gov An example of this is the conversion of pyrimidines into pyrazoles, which typically proceeds under milder conditions and with a broader functional group tolerance than previous methods. researchgate.net

This approach is particularly valuable for late-stage diversification of complex molecules, where direct modification of the core structure is often difficult. digitellinc.com By deconstructing the existing pyrimidine ring and reconstructing a new heterocycle, medicinal chemists can rapidly generate libraries of diverse analogues from a single, readily available precursor. digitellinc.com

Table 1: Examples of Pyrimidine to Pyridine (B92270) Conversion via Deconstruction-Reconstruction

Starting Pyrimidine Reagents Reconstructed Pyridine Yield (%) Reference
4-phenylpyrimidine 1. Tf₂O, Aniline, Collidine2. Acetyltrimethylsilane, LiHMDS 2-methyl-4-phenylpyridine 65 researchgate.net
4-(p-tolyl)pyrimidine 1. Tf₂O, Aniline, Collidine2. Acetyltrimethylsilane, LiHMDS 2-methyl-4-(p-tolyl)pyridine 72 researchgate.net
4-tert-butylpyrimidine 1. Tf₂O, Aniline, Collidine2. Acetone, LDA 2,6-dimethyl-4-tert-butylpyridine 58 researchgate.net

Multi-component reactions (MCRs) and tandem processes represent a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine derivatives from simple starting materials in a single step. researchgate.net These reactions are characterized by the combination of three or more reactants in a one-pot procedure, avoiding the need for isolation of intermediates. researchgate.net This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption. researchgate.net

Various MCRs have been developed for the synthesis of polysubstituted pyrimidines. For instance, a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate allows for the synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org Similarly, iridium-pincer complexes have been shown to effectively catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, are also a powerful tool in pyrimidine synthesis. A base-mediated three-component tandem reaction of amidines, aryl alkynes, and aldehydes has been reported for the synthesis of multi-substituted pyrimidines. researchgate.net Another innovative approach involves a four-component reaction strategy for the synthesis of pyrimidine carboxamides from amidines, styrenes, and N,N-dimethylformamide (DMF), where DMF serves as a dual synthon. bohrium.com These methods provide rapid access to a wide range of structurally diverse pyrimidine derivatives. researchgate.net

Table 2: Selected Multi-Component Reactions for Pyrimidine Synthesis

Reaction Components Catalyst/Promoter Type of Pyrimidine Derivative Key Features Reference
Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal NH₄I Substituted pyrimidines Metal- and solvent-free conditions organic-chemistry.org
Amidines, Alcohols Iridium-pincer complex Regioselectively substituted pyrimidines Sustainable multicomponent process organic-chemistry.org
Enamines, Triethyl orthoformate, Ammonium acetate ZnCl₂ 4,5-disubstituted pyrimidines Single-step synthesis organic-chemistry.org
Alkyne, Guanidine hydrochloride, DMSO, O₂ CuCl, TMEDA, Cs₂CO₃ Conjugated poly(pyrimidine) One-pot, four-sequential reactions acs.org

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine scaffolds to minimize the environmental impact of chemical processes. researchgate.netresearchgate.net These approaches focus on the use of less hazardous and more sustainable chemical methods. researchgate.net Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, reusable catalysts, and energy-efficient reaction protocols. researchgate.net

Water and ethanol are often employed as green solvents in pyrimidine synthesis. bohrium.com For example, a mixture of water and ethanol has been used as the reaction medium for the synthesis of dihydro- researchgate.netijsat.orgbohrium.comtriazolo[1,5-a]pyrimidines at reflux temperature. bohrium.comcdnsciencepub.com Solvent-free conditions, such as grinding reactants in a mortar and pestle, represent another effective green approach. bohrium.comcdnsciencepub.com This method has been successfully used for the synthesis of various pyrimidine derivatives, often leading to high yields and short reaction times.

The use of reusable catalysts is a cornerstone of green chemistry. Organocatalysts, such as 4,4'-trimethylenedipiperidine, have been shown to be effective and recyclable for up to 10 runs without a significant loss of activity in the synthesis of dihydro- researchgate.netijsat.orgbohrium.comtriazolo[1,5-a]pyrimidines. bohrium.comcdnsciencepub.com Heterogeneous catalysts, including solid acid catalysts and porous poly-melamine-formaldehyde, also offer advantages in terms of easy separation and reusability. researchgate.net Furthermore, energy-efficient techniques like microwave irradiation and ultrasound have been utilized to promote pyrimidine synthesis, often resulting in shorter reaction times and improved yields. ijsat.orgresearchgate.net

Table 3: Green Chemistry Approaches in Pyrimidine Synthesis

Green Approach Catalyst/Conditions Product Type Advantages Reference
Water-ethanol solvent 4,4'-trimethylenedipiperidine (reusable organocatalyst) Dihydro- researchgate.netijsat.orgbohrium.comtriazolo[1,5-a]pyrimidines Eco-friendly solvents, catalyst reusability bohrium.comcdnsciencepub.com
Solvent-free grinding 4,4'-trimethylenedipiperidine Dihydro- researchgate.netijsat.orgbohrium.comtriazolo[1,5-a]pyrimidines No solvent waste, simple procedure bohrium.comcdnsciencepub.com
Microwave-assisted synthesis Solvent- and catalyst-free 2,4-diamino-5-pyrimidinecarbonitriles Rapid, efficient, high yield ijsat.org
Ultrasound irradiation Ammonium acetate Benzo researchgate.netbohrium.comthiazolo[3,2-a]pyrimidine analogues Short reaction time, room temperature researchgate.net

Preclinical Biological Activities and Therapeutic Potential of 4 Pyrimidin 4 Yloxy Aniline Analogs in Vitro and in Vivo Models

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

The evaluation of a compound's ability to inhibit cancer cell growth (antiproliferative activity) and to induce cell death (cytotoxic activity) is a primary step in assessing its anticancer potential. The following sections detail the research findings on the efficacy of 4-(Pyrimidin-4-yloxy)aniline analogs against a panel of human cancer cell lines.

Efficacy in Leukemia Cell Lines (e.g., U937, MOLT-4)

Research on the direct effects of this compound analogs on leukemia cell lines such as U937 (a human monocytic leukemia cell line) and MOLT-4 (a human T-lymphoblastic leukemia cell line) is limited in the currently available scientific literature. While studies on other heterocyclic compounds have demonstrated cytotoxic effects on these cell lines, specific data for close analogs of this compound is not extensively documented. For instance, a study on the cytotoxicity of pregabalin (B1679071) on U937 and Molt-4 cells showed a time and dose-dependent pattern. However, pregabalin is not a structural analog of this compound. Further research is required to specifically determine the antiproliferative and cytotoxic potential of this compound derivatives in the context of leukemia.

Efficacy in Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, BT-549)

The antiproliferative and cytotoxic activities of various heterocyclic compounds, including some pyrimidine (B1678525) derivatives, have been evaluated against breast cancer cell lines.

In studies involving the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines, a number of synthetic derivatives have shown inhibitory activity. For example, a series of novel N-substituted bis-benzimidazole derivatives were tested, with some compounds showing cytotoxic effects. nih.gov Specifically, compound 9c had an IC50 value of 52.09 µg/mL against MCF-7 cells. nih.gov Other synthetic compounds, such as the β-nitrostyrene derivative CYT-Rx20 , have also demonstrated inhibitory activity with IC50 values of 0.81 ± 0.04 µg/mL and 1.82 ± 0.05 µg/mL against MCF-7 and MDA-MB-231 cells, respectively. nih.gov

Furthermore, certain pyrazole (B372694) derivatives have been investigated for their cytotoxic effects. One such compound, TOSIND , strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours of treatment. nih.gov Another pyrazole derivative, PYRIND , showed a decrease in the viability of MCF-7 cells with an IC50 of 39.7 ± 5.8 μM after 72 hours. nih.gov

While a range of synthetic heterocyclic compounds have been assessed against various breast cancer cell lines, specific data focusing on the cytotoxic and antiproliferative activities of direct analogs of this compound against the BT-549 cell line are not extensively available in the reviewed literature.

Table 1: Cytotoxic/Antiproliferative Activity of Selected Compounds in Breast Cancer Cell Lines

Compound/Analog Cell Line IC50/ED50 Source
9c MCF-7 52.09 µg/mL nih.gov
CYT-Rx20 MCF-7 0.81 ± 0.04 µg/mL nih.gov
CYT-Rx20 MDA-MB-231 1.82 ± 0.05 µg/mL nih.gov
TOSIND MDA-MB-231 17.7 ± 2.7 μM (72h) nih.gov

Efficacy in Liver Cancer Cell Lines (e.g., HepG2)

The human liver cancer cell line HepG2 has been utilized to screen the anticancer potential of various synthetic compounds. A study on novel pyridine (B92270) and pyridone anticancer compounds, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1 ) and 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2 ), reported their antiproliferative activities. HepG2 cells were found to be more sensitive to these compounds compared to MCF-7 breast cancer cells. The IC50 value for Compound 1 in HepG2 cells was determined to be 4.5 ± 0.3 µM.

Another study focused on the synthesis and evaluation of 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cell line. Among the synthesized compounds, compounds 3c , 3d , and 3e exhibited the highest activity, with IC50 values of 11.42, 8.50, and 12.76 μM, respectively. nih.gov

Table 2: Cytotoxic/Antiproliferative Activity of Selected Compounds in Liver Cancer Cell Line (HepG2)

Compound/Analog IC50 Source
Compound 1 (pyridone derivative) 4.5 ± 0.3 µM
Compound 3c (2-morpholino-4-anilinoquinoline) 11.42 µM nih.gov
Compound 3d (2-morpholino-4-anilinoquinoline) 8.50 µM nih.gov

Efficacy in Colon Cancer Cell Lines (e.g., HCT116, KM12, HT-29)

The antiproliferative effects of this compound analogs have been investigated in several colon cancer cell lines. A study on new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) molecules screened for their in vitro anticancer activity against the human colorectal carcinoma HCT116 cell line. One of the compounds, s3 , demonstrated notable anticancer activity with an IC50 value of 1.16 µmol/mL, which was comparable to the reference drug 5-fluorouracil (B62378) (IC50 = 0.83 µmol/mL). nih.gov

In another study, the antiproliferative activity of 4-anilino-8-hydroxy-2-phenylquinoline derivatives was evaluated. Compound 11 from this series was found to be particularly active against the growth of HCT-116 cells, with a GI50 value of 0.07 µM. nih.gov

Research on the effects of other compounds on colon cancer cell lines includes the evaluation of carvacrol (B1668589) on HCT-116 and HT-29 cells. After 48 hours of incubation, the IC50 values were found to be 92 µM for HCT-116 and 42 µM for HT-29.

Specific research detailing the cytotoxic and antiproliferative activities of direct this compound analogs against the KM12 colon cancer cell line is not extensively covered in the available literature.

Table 3: Cytotoxic/Antiproliferative Activity of Selected Compounds in Colon Cancer Cell Lines

Compound/Analog Cell Line IC50/GI50 Source
s3 (bis-pyrimidine) HCT116 1.16 µmol/mL nih.gov
Compound 11 (4-anilino-8-hydroxy-2-phenylquinoline) HCT-116 0.07 µM nih.gov
Carvacrol HCT-116 92 µM (48h)

Efficacy in Lung Cancer Cell Lines (e.g., A549, H460)

The potential of pyrimidine derivatives and related heterocyclic compounds as anticancer agents has been explored in lung cancer cell lines. In a study evaluating pyrimidine-5-carbonitrile derivatives, one compound, Compound 57 , demonstrated significant cytotoxic effects against the A549 non-small cell lung cancer cell line, with an IC50 value of 3.04 µM. nih.gov

A series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated for their cytotoxic activity against A549 and H460 lung cancer cell lines. One of the most promising compounds, 8e , inhibited the proliferation of A549 and H460 cells with IC50 values of 3.6 µM and 1.7 µM, respectively. nih.gov

Another study on the antiproliferative activity of 4-anilinofuro[2,3-b]quinolines showed that one of the compounds, 1 , was active against the growth of A549 cells, although the specific IC50 value was not as low as in other tested cell lines. nih.gov

Table 4: Cytotoxic/Antiproliferative Activity of Selected Compounds in Lung Cancer Cell Lines

Compound/Analog Cell Line IC50 Source
Compound 57 (pyrimidine-5-carbonitrile) A549 3.04 µM nih.gov
Compound 8e (N-methyl-4-phenoxypicolinamide) A549 3.6 µM nih.gov

Efficacy in Melanoma Cell Lines (e.g., M14, MDA-MB-435)

The antiproliferative activity of heterocyclic compounds has also been investigated in melanoma cell lines. A study on 4-anilino-8-hydroxy-2-phenylquinoline derivatives found that Compound 11 was highly active against the growth of MDA-MB-435 cells, with a GI50 value of <0.01 µM. nih.gov It is important to note that the origin of the MDA-MB-435 cell line has been a subject of controversy, with some studies suggesting it is of melanoma origin, while others maintain its breast cancer origin. nih.gov

While a variety of compounds have been tested against melanoma cell lines, specific and comprehensive data on the cytotoxic and antiproliferative effects of direct this compound analogs against the M14 melanoma cell line are limited in the currently reviewed scientific literature.

Table 5: Antiproliferative Activity of a Selected Compound in a Melanoma Cell Line

Compound/Analog Cell Line GI50 Source

Anti-inflammatory Activity of Related Aryloxypyrimidine Derivatives

The anti-inflammatory effects of pyrimidine derivatives are often linked to their ability to inhibit key inflammatory mediators. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the production of prostaglandins. nih.gov

In vitro studies have demonstrated the potent and selective inhibitory activity of various pyrimidine analogs. For instance, certain pyrano[2,3-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing the COX-2 enzyme. nih.gov Two specific derivatives exhibited IC50 values against COX-2 of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, which are comparable to the standard drug celecoxib (B62257) (IC50 = 0.04 ± 0.01 μmol). nih.gov Similarly, pyrimidine derivatives designated L1 and L2 showed high selectivity towards COX-2, with performance comparable to meloxicam. nih.govmdpi.com

Further research into pyrazolo[3,4-d]pyrimidine derivatives identified compounds with significant COX-1/COX-2 selectivity. nih.gov In vivo assessments using formalin-induced paw edema and cotton pellet-induced granuloma tests confirmed the anti-inflammatory effects of these compounds, with some derivatives showing potency greater than the standard drug diclofenac (B195802) sodium. nih.gov The anti-inflammatory properties of these compounds are attributed to their ability to inhibit inflammatory mediators including prostaglandin (B15479496) E2, nitric oxide (NO), and various cytokines. nih.govrsc.org For example, certain morpholinopyrimidine derivatives were found to dramatically reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated macrophage cells. rsc.org

Table 1: In Vitro COX-2 Inhibition by Pyrimidine Derivatives

Compound/Derivative Target IC50 (μmol) Reference Drug Reference Drug IC50 (μmol)
Pyrano[2,3-d]pyrimidine Derivative 5 COX-2 0.04 ± 0.09 Celecoxib 0.04 ± 0.01
Pyrano[2,3-d]pyrimidine Derivative 6 COX-2 0.04 ± 0.02 Celecoxib 0.04 ± 0.01
Polysubstituted Pyrimidine 32 PGE2 Production 0.003 Indomethacin 0.005
Polysubstituted Pyrimidine 33 PGE2 Production 0.033 Indomethacin 0.005

Antioxidant Activity of Related Pyrimidine Acrylamides

A series of novel piperidine (B6355638) pyrimidine cinnamic acid amides have been synthesized and evaluated for their antioxidant potential. nih.govnih.gov The antioxidant capacity of these compounds was assessed using several in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and an assay for the inhibition of 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)-induced linoleic acid peroxidation. nih.gov

The DPPH assay measures the ability of a compound to act as a hydrogen donor or free-radical scavenger. nih.gov The synthesized pyrimidine acrylamide (B121943) hybrids exhibited moderate antioxidant activity in the DPPH assay when tested at a concentration of 100 μM. nih.govnih.gov

In the AAPH-induced lipid peroxidation assay, which measures the transformation of sodium linoleate (B1235992) into 13-hydroperoxy-linoleic acid, the compounds demonstrated moderate to good inhibition potential. nih.govnih.gov This assay uses AAPH as a peroxyl radical generator. nih.gov The inhibitory activity of the pyrimidine derivatives against lipid peroxidation ranged from 33% to 99% for the most potent compounds. mdpi.com

Additionally, ROS assays confirmed the antioxidant properties of certain pyrimidine derivatives by showing a reduction in free radical levels in an inflammatory cell model. nih.govmdpi.com

Table 2: Antioxidant Activity of Pyrimidine Acrylamide Derivatives

Assay Compound Activity Key Findings
DPPH Radical Scavenging Moderate Compounds tested at 100 μM showed moderate scavenging activity. nih.govnih.gov
AAPH-Induced Lipid Peroxidation Moderate to Good Pyrimidine derivatives presented high inhibitory activity, ranging from 33% to 99%. nih.govmdpi.com
Reactive Oxygen Species (ROS) Assay Reduction in Free Radicals Compounds were shown to reduce levels of free radicals, confirming antioxidant properties. nih.govmdpi.com

Anti-malarial Activity of Related Triazolo[1,5-a]pyrimidin-7-amine Analogs

The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is recognized for its potential in developing new anti-malarial agents, partly due to its role as a bioisostere for purine (B94841) scaffolds. mdpi.comresearchgate.net A series of 26 new derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine system were designed and synthesized based on isosteric replacement principles from known anti-malarial drugs like mefloquine (B1676156) and chloroquine. nih.gov

These compounds were evaluated in vitro against the W2 chloroquine-resistant strain of Plasmodium falciparum. nih.gov The results showed a wide range of activity, with IC50 values from 0.023 to 20 μM. nih.gov Notably, the inclusion of a trifluoromethyl group at the 2-position of the triazolopyrimidine ring was found to enhance anti-P. falciparum activity. nih.gov

Among the synthesized series, four compounds were identified as the most potent:

Compound 2 (with a β-naphthyl group): IC50 = 0.023 μM nih.gov

Compound 5 (with a 3,4-diCl group): IC50 = 0.55 μM nih.gov

Compound 8 (with a 4-OCH3 group): IC50 = 0.4 μM nih.gov

Compound 13 (with a 4-CF3 group): IC50 = 0.3 μM nih.gov

These compounds did not exhibit toxicity in HepG2 cells, indicating a favorable selectivity profile. nih.gov The mechanism of action for some of these analogs is believed to involve the inhibition of P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthetic pathway. mdpi.comnih.gov

Table 3: In Vitro Anti-malarial Activity of Triazolo[1,5-a]pyrimidin-7-amine Analogs against P. falciparum (W2 strain)

Compound Substituent Group IC50 (μM)
2 2-naphthyl 0.023
5 3,4-diCl 0.55
8 4-OCH3 0.4
13 4-CF3 0.3

In vivo Preclinical Studies Utilizing Animal Models (e.g., Xenograft Models)

The therapeutic potential of compounds related to this compound has been investigated in vivo using animal models, particularly for their anticancer properties. These studies are crucial for translating in vitro findings into a more complex biological system.

In another study, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives were assessed for their antitumor activity. researchgate.net A lead compound from this series demonstrated promising antitumor effects both in vitro and in vivo in a murine solid tumor model, highlighting the potential of this structural class in oncology. researchgate.net These in vivo studies provide strong evidence for the tumor growth repression capabilities of pyrimidine-based compounds, supporting their further development as anticancer therapeutic agents. nih.govresearchgate.net

Table 4: Summary of In Vivo Anticancer Studies

Compound Class Animal Model Cancer Type Key Findings
4-aminopyrazolo[3,4-d]pyrimidine (LL28) Xenograft (H1299 cells) Non-Small Cell Lung Cancer Significantly suppressed tumor growth. nih.gov
4-aminopyrazolo[3,4-d]pyrimidine (LL28) KrasG12D/+ transgenic mice Spontaneous Lung Tumorigenesis Substantially reduced tumor multiplicity, volume, and load. nih.gov
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivative Murine solid tumor model Solid Tumor Showed promising in vivo antitumor activity. researchgate.net

Future Directions and Research Perspectives

Development of Novel 4-(Pyrimidin-4-yloxy)aniline Analogs with Enhanced Potency, Selectivity, and Improved Pharmacological Profiles

A primary focus of future research will be the rational design and synthesis of new analogs of this compound to achieve superior therapeutic properties. The development of derivatives with enhanced potency and selectivity for specific biological targets is a key objective. Research on analogous structures, such as 4-anilinopyrimidines, has shown that modifications to the pyrimidine (B1678525) and aniline (B41778) rings can significantly influence target binding and selectivity. For instance, the introduction of substituents at the 5 or 6 position of the pyrimidine ring can modulate the degree of selectivity within a kinase subfamily. nih.gov

Future efforts will likely concentrate on creating analogs that can overcome mechanisms of drug resistance. This may involve designing compounds that bind to allosteric sites on target proteins or that can inhibit multiple signaling pathways simultaneously. The development of dual inhibitors, such as the Mer/c-Met dual inhibitors derived from a 2-substituted aniline pyrimidine scaffold, provides a template for creating multi-targeted agents based on the this compound core. mdpi.com Improving the pharmacological profiles of these analogs, including their bioavailability and metabolic stability, will also be a critical area of investigation to ensure their viability as clinical candidates.

Exploration of New Therapeutic Indications for Pyrimidine-Aniline Scaffolds beyond Current Research Areas

While much of the current research on pyrimidine-aniline scaffolds has centered on oncology, there is considerable potential for these compounds in other therapeutic areas. The diverse biological activities exhibited by pyrimidine derivatives suggest that this compound analogs could be developed for a range of indications.

Future research should explore the activity of these scaffolds against novel therapeutic targets in areas such as inflammatory diseases, neurodegenerative disorders, and infectious diseases. For example, kinase dysregulation is implicated in a variety of conditions beyond cancer, and the kinase-inhibitory properties of this compound derivatives could be leveraged to address these unmet medical needs. A systematic screening of these compounds against a broad panel of biological targets could uncover new and unexpected therapeutic opportunities.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery and Optimization

The integration of advanced computational and experimental techniques will be crucial for accelerating the discovery and optimization of this compound-based drug candidates. Computational methods such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the molecular interactions between the scaffold and its biological targets. nih.gov These in silico approaches can guide the design of new analogs with improved affinity and selectivity, thereby reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Molecular modeling simulations have already been used to rationalize the behavior of anilinopyrimidine derivatives and can be applied to the this compound scaffold to predict binding modes and inform the design of more potent inhibitors. nih.gov The synergy between computational predictions and experimental validation will be essential for rapidly advancing the development of this promising class of compounds.

Addressing Challenges and Leveraging Opportunities in the Continued Research of Pyrimidine-Aniline Scaffold Chemistry and Biology

Despite the promise of the pyrimidine-aniline scaffold, several challenges remain to be addressed. A significant hurdle in the development of kinase inhibitors is the emergence of drug resistance. nih.gov Future research must focus on strategies to overcome resistance, such as the development of covalent inhibitors or compounds that can effectively target mutant forms of kinases.

Furthermore, achieving a balance between potent on-target activity and minimal off-target effects to ensure a favorable safety profile is a persistent challenge. The broad kinome profiles of some anilino-quinazoline compounds, which are structurally related to the this compound scaffold, highlight the need for careful optimization to enhance selectivity. nih.gov

Opportunities exist in the exploration of novel chemical space around the this compound core. The development of innovative synthetic methodologies will enable the creation of a wider diversity of analogs for biological screening. Moreover, a deeper understanding of the structure-activity relationships governing the interaction of this scaffold with various biological targets will pave the way for the rational design of next-generation therapeutics with improved efficacy and safety.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(Pyrimidin-4-yloxy)aniline, and how is its structural integrity validated?

  • Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions between pyrimidine derivatives and substituted anilines. For example, pyrimidin-4-ol derivatives can react with 4-nitroaniline under basic conditions, followed by nitro group reduction . Structural validation employs techniques like:

  • LCMS (to confirm molecular weight, e.g., m/z 245 [M+H]+ observed in similar compounds ).
  • HPLC (retention time analysis for purity, e.g., 0.75 minutes under SQD-FA05 conditions ).
  • NMR (to verify substitution patterns and aromatic proton environments).

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Answer : Key properties include:

  • Molecular weight : ~185–245 g/mol (varies with substituents) .
  • Solubility : Limited in aqueous media; typically requires polar aprotic solvents (e.g., DMSO) for biological assays.
  • Stability : Sensitive to light and oxidation; storage recommendations include inert atmospheres and low temperatures (-20°C) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives under scalable conditions?

  • Answer : Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
  • Solvent systems : DMF or THF enhances reaction efficiency for pyrimidine-aniline coupling .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions in multi-step syntheses .
    • Table 1 : Comparison of synthetic routes for analogs:
MethodYield (%)Purity (HPLC)Key ReagentsReference
Nucleophilic substitution68>95%K₂CO₃, DMF, 80°C
Cross-coupling82>98%Pd(OAc)₂, XPhos, THF

Q. How do structural modifications to the pyrimidine or aniline moieties influence biological activity?

  • Answer : SAR studies reveal:

  • Pyrimidine substituents : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition (e.g., DNA gyrase ).
  • Aniline substitutions : Chloro or fluoro groups at the para position improve antimicrobial potency .
    • Table 2 : SAR of related compounds:
CompoundKey ModificationBioactivity (IC₅₀)Reference
2-Chloro-4-(pyrimidin-4-yloxy)anilineChloro at aniline ortho1.2 µM (DNA gyrase)
4-(Trifluoromethyl-pyrimidinyl)aniline-CF₃ on pyrimidine0.8 µM (RNA polymerase)

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Answer : The pyrimidine ring mimics nucleic acid bases, enabling competitive inhibition of enzymes like DNA gyrase. The aniline moiety facilitates hydrogen bonding with catalytic residues, as shown in docking studies . Kinetic assays (e.g., surface plasmon resonance) quantify binding affinity (Kd = 120 nM reported for analogs ).

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Replicate studies using identical cell lines (e.g., MCF-7 for cytotoxicity ).
  • Batch consistency : HPLC-MS validation of compound purity (>98%) before assays .
  • Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., antimicrobial IC₅₀ values ).

Q. What precautions are necessary to maintain compound stability during long-term studies?

  • Answer : Recommendations include:

  • Storage : -20°C under argon, shielded from light .
  • Handling : Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of the pyrimidinyloxy linkage .
  • Stability assays : Monitor degradation via periodic HPLC (e.g., ≤5% degradation over 6 months ).

Q. How can computational modeling guide the design of this compound derivatives?

  • Answer : Molecular dynamics simulations predict binding modes to targets (e.g., DNA gyrase), while QSAR models optimize logP and solubility. Tools like AutoDock Vina and Schrödinger Suite are standard for virtual screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.